molecular formula C20H18N2O6S B2899594 ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886950-49-8

ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2899594
CAS No.: 886950-49-8
M. Wt: 414.43
InChI Key: BABQTMSPSMIMMI-UHFFFAOYSA-N
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Description

Ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core with substituents at positions 1, 3, 4, and 4. The compound features:

  • A benzenesulfonyloxy group at position 4, a polar sulfonate ester that enhances reactivity toward nucleophilic substitution.
  • A 6-oxo group, forming a ketone that stabilizes the dihydropyridazine ring.

Such compounds are typically intermediates in pharmaceutical or agrochemical research, though specific applications for this compound remain unexplored in the available data.

Properties

IUPAC Name

ethyl 4-(benzenesulfonyloxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-3-27-20(24)19-17(28-29(25,26)15-10-5-4-6-11-15)13-18(23)22(21-19)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQTMSPSMIMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazines with diketones or ketoesters.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyridazine ring using phenylsulfonyl chloride in the presence of a base.

    Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets in biological systems. This may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations

The target compound shares a pyridazine core with multiple analogs (Table 1). Key structural differences lie in the substituents at positions 1 and 4, which influence physicochemical properties and reactivity.

Table 1: Structural and Molecular Comparison of Pyridazine Derivatives
Compound Name R1 (Position 1) R4 (Position 4) Molecular Formula Molecular Weight Notable Features
Ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (Target) 2-Methylphenyl Benzenesulfonyloxy C₂₀H₁₈N₂O₆S 422.43 High polarity; steric hindrance at R1
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenyl Butylsulfanyl C₁₇H₂₀N₂O₃S 332.42 Non-polar sulfur ether; lower molecular weight
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate 4-Methoxyphenyl Pyridin-2-ylsulfanyl C₁₈H₁₅N₃O₄S 377.40 Heterocyclic sulfanyl group; enhanced π-π interactions
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-(Trifluoromethyl)phenyl Trifluoromethyl C₁₄H₁₀F₆N₂O₃ 368.24 Electron-withdrawing CF₃ groups; high metabolic stability
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 3-Chlorophenyl Trifluoromethyl C₁₄H₁₀ClF₃N₂O₃ 346.69 Halogenated R1; potential for cross-coupling reactions
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenyl (5-Chlorothiophen-2-yl)sulfonyloxy C₁₇H₁₃ClN₂O₆S₂ 440.90 Thiophene sulfonate; increased steric bulk
Ethyl 6-oxo-4-(((4-phenoxyphenyl)sulfonyl)oxy)-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenyl (4-Phenoxyphenyl)sulfonyloxy C₂₅H₂₀N₂O₇S 492.50 Bulky sulfonate; extended aromatic system

Physicochemical and Reactivity Trends

  • Reactivity : The benzenesulfonyloxy group in the target compound is more susceptible to nucleophilic displacement than sulfur ethers or trifluoromethyl groups, making it a reactive intermediate for further functionalization .
  • Steric and Electronic Effects: The 2-methylphenyl group in the target compound introduces steric hindrance, which may slow reaction kinetics compared to unsubstituted phenyl analogs .

Biological Activity

Ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine family. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmaceutical research. This article reviews its biological activity, including mechanisms of action, synthesis pathways, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : Ethyl 4-[(benzenesulfonyloxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate]
  • Molecular Formula : C20H18N2O6S
  • CAS Number : 886950-49-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : Achieved through the condensation of hydrazines with diketones or ketoesters.
  • Introduction of the Phenylsulfonyl Group : Sulfonylation using phenylsulfonyl chloride in a basic medium.
  • Esterification : The carboxylic acid moiety is introduced via esterification with ethyl alcohol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can affect various metabolic pathways.
  • Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways that influence cellular responses.
  • Pathway Modulation : It can alter biochemical pathways leading to changes in cellular functions.

Antimicrobial Activity

Studies have shown that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, related compounds have demonstrated significant antibacterial and antifungal activities against various strains. While specific data on this compound is limited, its structural similarities to active derivatives suggest potential efficacy in this area.

Anticancer Potential

Research into similar pyridazine derivatives has indicated potential anticancer properties. For example, compounds with analogous structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The inhibition of specific targets such as sirtuins has been proposed as a mechanism for their anticancer activity.

Comparative Analysis

To understand the uniqueness and potential applications of this compound, it is essential to compare it with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Compound APyridazine derivativeAntimicrobial
Compound BSulfonamide derivativeAnticancer
Compound CCarboxylic acid derivativeAnti-inflammatory

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, related research indicates promising biological activities. For instance:

  • Antibacterial Studies : Similar pyridazine derivatives have shown MIC values as low as 0.12 µg/mL against certain bacterial strains.
  • Anticancer Studies : Some derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines.

Q & A

Q. Table 1: Optimization Parameters for High Yield

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C (reflux)Higher yields, reduced side products
SolventAnhydrous DCM or THFEnhances sulfonation efficiency
Reaction Time12–24 hours (step-dependent)Prevents over-oxidation

Basic: How can NMR spectroscopy and X-ray crystallography confirm the molecular structure?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.2–8.1 ppm), ester carbonyl (δ ~165 ppm), and sulfonate groups. Diastereotopic protons on the pyridazine ring show splitting patterns .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • X-ray Crystallography :
    • SHELXL Refinement : Resolves bond lengths/angles (e.g., C–O sulfonate: ~1.43 Å) and confirms stereochemistry . Use low-temperature (100 K) data collection to minimize thermal motion .

Advanced: What techniques analyze the reactivity of sulfonate and ester groups?

Answer:

  • Hydrolysis Studies :
    • pH-dependent stability : Monitor ester cleavage via HPLC under acidic (pH 2) vs. alkaline (pH 10) conditions. Ester hydrolysis rates increase at pH > 8 .
    • Kinetic assays : Pseudo-first-order kinetics to determine rate constants (k) for sulfonate displacement .
  • Nucleophilic Substitution :
    • Thiolysis : React with thiourea in DMF to replace sulfonate with thiol groups, tracked by LC-MS .

Q. Table 2: Reactivity Comparison of Functional Groups

GroupReaction TypeConditionsBy-Product Monitoring
EsterAlkaline hydrolysis0.1M NaOH, 25°CCarboxylic acid
SulfonateNucleophilic substitutionK₂CO₃, DMF, 50°CBenzenesulfinic acid

Advanced: What methodologies investigate its antimicrobial/anticancer activity?

Answer:

  • In vitro assays :
    • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Mechanistic Studies :
    • Enzyme inhibition : Fluorescence polarization to assess binding to topoisomerase II or kinase targets .
    • Molecular docking : AutoDock Vina to predict interactions with active sites (e.g., EGFR kinase) .

Advanced: How to resolve crystallographic data contradictions or synthesis by-products?

Answer:

  • Crystallography :
    • Twinning analysis : Use SHELXL's TWIN command to refine data from twinned crystals .
    • High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve R-factor convergence .
  • By-product Mitigation :
    • Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates to adjust conditions in real-time .
    • Orthogonal purification : Combine size-exclusion chromatography with preparative HPLC .

Advanced: What strategies optimize stability for pharmacological studies?

Answer:

  • Excipient Screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility and prevent hydrolysis .
  • Degradation Studies :
    • Forced degradation : Expose to UV light (ICH Q1B guidelines) to identify photo-labile moieties .
    • LC-MS/MS : Characterize degradation products (e.g., sulfonic acid derivatives) .

Q. Table 3: Stability Under Accelerated Conditions

ConditionDegradation PathwayHalf-life (t₁/₂)
40°C/75% RHEster hydrolysis14 days
pH 7.4 bufferSulfonate displacement>30 days

Advanced: How do substituents influence chemical/biological behavior?

Answer:

  • Electronic Effects :
    • DFT Calculations : Analyze HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites. The 2-methylphenyl group increases electron density on the pyridazine ring, enhancing π-π stacking with biological targets .
    • Hammett Constants : Correlate substituent σ values with reaction rates (e.g., sulfonate leaving group ability) .
  • Biological SAR :
    • Fluorine/chlorine substituents : Improve membrane permeability (logP) and target binding (e.g., halogen bonds with kinases) .

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